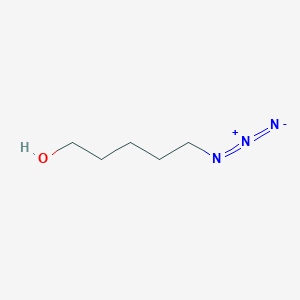

5-Azidopentanol

Description

BenchChem offers high-quality 5-Azidopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azidopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-azidopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCFSFWVMHRCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446308 | |

| Record name | 5-azidopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170220-11-8 | |

| Record name | 5-azidopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis and Purification of 5-Azidopentanol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-azidopentanol, a versatile bifunctional molecule essential in chemical biology and drug discovery. The protocols and insights presented herein are grounded in established chemical principles and field-proven methodologies, intended for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 5-Azidopentanol

5-Azidopentanol is a valuable chemical linker that possesses two distinct functional groups: a terminal primary alcohol (-OH) and a terminal azide (-N₃). This unique architecture allows for orthogonal chemical modifications. The azide group is a key participant in bioorthogonal reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction enables the efficient and specific formation of a stable triazole linkage to alkyne-containing molecules under mild, often aqueous, conditions.[2][3] The alcohol group provides a convenient handle for subsequent derivatization, such as esterification or etherification, allowing for the attachment of other molecular entities. This dual functionality makes 5-azidopentanol an indispensable building block for constructing complex molecular architectures, conjugating molecules to biomaterials, and developing novel therapeutic agents.[3][4]

The synthesis of 5-azidopentanol is most reliably achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. This guide will detail this robust methodology, from the selection of starting materials to the final characterization of the purified product.

Synthetic Strategy and Core Mechanism

The conversion of a 5-halopentanol to 5-azidopentanol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The success of this synthesis hinges on understanding the roles of the substrate, nucleophile, and solvent.

The SN2 Mechanism: A Concerted Pathway

In this reaction, the azide ion (N₃⁻), acting as a potent nucleophile, directly attacks the electrophilic carbon atom bonded to the halogen (the leaving group).[5][6] This process is "concerted," meaning the bond formation between the nucleophile and the carbon occurs simultaneously with the cleavage of the carbon-leaving group bond.[7]

-

Nucleophile: The azide ion is an excellent nucleophile for this transformation. It is relatively small and carries a formal negative charge, yet it is the conjugate base of a weak acid (hydrazoic acid, pKa ~4.6), which minimizes competing elimination reactions.[8]

-

Substrate: The reaction proceeds efficiently with primary alkyl halides like 5-chloropentanol or 5-bromopentanol.[9][10] Bromide is a better leaving group than chloride, generally resulting in faster reaction rates.

-

Solvent: The choice of solvent is critical for maximizing the rate of an SN2 reaction. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are ideal.[8] These solvents effectively solvate the counter-ion (Na⁺) but poorly solvate the azide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the reaction.

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis of 5-azidopentanol from 5-bromopentan-1-ol.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 5-Bromopentan-1-ol | C₅H₁₁BrO | 167.04 | 5.00 g | 29.9 | 1.0 |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 2.92 g | 44.9 | 1.5 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopentan-1-ol (5.00 g, 29.9 mmol).

-

Dissolution: Add 50 mL of anhydrous DMF to the flask and stir until the 5-bromopentan-1-ol is fully dissolved.

-

Addition of Azide: CAUTION: Sodium azide is highly toxic. Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including double gloves.[11][12] Do not use a metal spatula.[11][13] Carefully add sodium azide (2.92 g, 44.9 mmol) to the solution in portions.

-

Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 2:1 Hexane:Ethyl Acetate eluent. The product, 5-azidopentanol, will have a lower Rf value than the starting material, 5-bromopentan-1-ol. The reaction is typically complete within 12-16 hours.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.

-

Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers in the separatory funnel.

-

-

Washing:

-

Wash the combined organic layers with deionized water (2 x 100 mL) to remove residual DMF.

-

Wash the organic layer with brine (1 x 100 mL) to remove the remaining water.

-

-

Drying and Concentration:

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification by Flash Column Chromatography

The crude product requires purification to remove unreacted starting material and byproducts.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column with the mobile phase, starting with low polarity (e.g., 9:1 Hexane:EtOAc).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield pure 5-azidopentanol as a colorless oil.

-

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.66 (t, 2H, -CH ₂OH), 3.28 (t, 2H, -CH ₂N₃), 1.80-1.35 (m, 7H, overlapping signals for -CH ₂- chains and -OH ). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 62.5 (-C H₂OH), 51.4 (-C H₂N₃), 32.2, 28.7, 23.2 (internal -C H₂- carbons). |

| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2940 cm⁻¹ (C-H stretch), ~2095 cm⁻¹ (strong, sharp, N₃ asymmetric stretch) . |

| Mass Spec. (ESI+) | Calculated for C₅H₁₁N₃O [M+H]⁺: 130.0975; Found: 130.0978. |

Critical Safety Considerations

Handling azides requires strict adherence to safety protocols.

-

Sodium Azide (NaN₃): This compound is acutely toxic if ingested or absorbed through the skin and can be fatal.[11][14] It must be handled exclusively in a certified chemical fume hood with appropriate PPE.[12][15]

-

Explosion Hazard: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[13] NEVER pour azide-containing waste down the drain, as it can react with metal pipes.[13][14] Use non-metal spatulas for handling solid NaN₃.[11]

-

Hydrazoic Acid (HN₃) Formation: Contact with acid converts sodium azide into hydrazoic acid, which is a toxic, volatile, and explosive gas.[11][13] All reactions and work-ups should be performed under neutral or basic conditions.

-

Organic Azides: While generally more stable, low molecular weight organic azides like 5-azidopentanol can be thermally unstable. Avoid excessive heating and distillation to dryness.

-

Waste Disposal: All materials contaminated with sodium azide or 5-azidopentanol (e.g., gloves, pipette tips, silica gel) must be collected as hazardous waste according to institutional guidelines.[14][15] Sodium azide is classified as a P-listed, acutely toxic waste.[15]

References

-

Safe Handling of Sodium Azide (SAZ). (n.d.). Tufts University Office of Environmental Health & Safety. Retrieved from [Link]

-

Sodium Azide NaN3. (2019, September 19). University of Illinois Division of Research Safety. Retrieved from [Link]

-

Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

-

Sodium Azide. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. (2023, April 6). Brainly. Retrieved from [Link]

-

Complete the mechanism of the initial step of the reaction of the alkyl halide with sodium azide. (2024). Transtutors. Retrieved from [Link]

-

By which mechanism would azide react with alcohols or alkyl halides? (2015, December 17). Chemistry Stack Exchange. Retrieved from [Link]

-

Reactions of Azides. (2018, June 29). Master Organic Chemistry. Retrieved from [Link]

-

Organic azide. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Recent Concept of Importance: Click Chemistry. (n.d.). IntechOpen. Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). Cancer Cell International. Retrieved from [Link]

-

5-Chloropentanol (CAS: 5259-98-3): Properties, Synthesis, and Market Insights. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004, November 8). University of Illinois. Retrieved from [Link]

-

Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Azide synthesis by azidonation, azidation or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. (2012). Molecules. Retrieved from [Link]

-

Preparation of 5-chloropentanol. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. dovepress.com [dovepress.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. (Solved) - Complete the mechanism of the initial step of the reaction of the... (1 Answer) | Transtutors [transtutors.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. scbt.com [scbt.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. uthsc.edu [uthsc.edu]

A Senior Application Scientist's Technical Guide to 5-Azidopentanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Linker

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently connect molecular entities is paramount. 5-Azidopentanol emerges as a critical tool in this context, serving as a heterobifunctional linker of exceptional utility. Its structure is deceptively simple: a five-carbon aliphatic chain functionalized with a terminal hydroxyl group (-OH) at one end and an azide group (-N₃) at the other. This dual functionality is the key to its power.

The azide group is a premier reactant in the suite of reactions known as "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its strain-promoted, copper-free variants (SPAAC).[1][2] These reactions are prized for their high yields, specificity, and tolerance of a wide range of biological functional groups, making them ideal for complex environments.[3][4] Simultaneously, the primary alcohol provides a classic and reliable handle for a different set of chemical transformations, such as esterification, etherification, or conversion to other functional groups.

This guide provides an in-depth examination of the core properties, synthesis, and application of 5-Azidopentanol, offering field-proven insights to empower researchers in leveraging this versatile molecule for bioconjugation, drug discovery, and materials science.

Core Physicochemical & Spectroscopic Profile

Accurate identification and characterization are the bedrock of reproducible science. The following data provides the essential physicochemical properties and the expected spectroscopic signatures for verifying the identity and purity of 5-Azidopentanol.

Physicochemical Properties

A summary of the key physical and chemical identifiers for 5-Azidopentanol is presented below.

| Property | Value | Source |

| IUPAC Name | 5-azidopentan-1-ol | [5] |

| Synonyms | 1-Pentanol, 5-azido-; 5-azido-1-pentanol | [6][7] |

| CAS Number | 170220-11-8 | [5][6][7] |

| Molecular Formula | C₅H₁₁N₃O | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | Typical observation |

| Density | ~1.01 g/cm³ (predicted) | [5] |

| Boiling Point | ~95-100 °C at 0.5 mmHg (predicted) | [7] |

| SMILES | C(CCN=[N+]=[N-])CCO | [5] |

| InChIKey | DZCFSFWVMHRCHN-UHFFFAOYSA-N | [5] |

Spectroscopic Data Analysis (Predicted)

The following describes the expected spectral features for 5-Azidopentanol, which are critical for its characterization.[8][9][10]

-

¹H NMR (Proton NMR): The proton spectrum provides a clear map of the aliphatic backbone.

-

~3.65 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

-

~3.30 ppm (triplet, 2H): Protons on the carbon adjacent to the azide group (-CH₂N₃).

-

~1.40 - 1.70 ppm (multiplets, 6H): Protons of the three internal methylene groups (-CH₂-CH₂-CH₂-).

-

Variable (singlet, 1H): The hydroxyl proton (-OH), whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the five unique carbon environments of the pentyl chain.

-

~62.5 ppm: Carbon attached to the hydroxyl group (-CH₂OH).

-

~51.5 ppm: Carbon attached to the azide group (-CH₂N₃).

-

~32.0 ppm, ~28.5 ppm, ~22.5 ppm: The three internal methylene carbons.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups.

-

~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~2940 cm⁻¹ (strong): C-H stretching of the aliphatic chain.

-

~2100 cm⁻¹ (strong, sharp): The characteristic N=N=N asymmetric stretching of the azide group. This is a definitive peak for this molecule.

-

~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Expected [M+H]⁺: 130.0975 m/z.

-

Key Fragmentation: A prominent fragment would be the loss of N₂ (28 Da) from the molecular ion, a characteristic fragmentation pathway for azides.

-

Synthesis and Chemical Reactivity

The utility of 5-Azidopentanol stems from the orthogonal reactivity of its two terminal functional groups. This allows for a stepwise, controlled approach to building complex molecular architectures.

Synthesis Protocol: Azidation of 5-Bromo-1-pentanol

A reliable and common method for preparing 5-Azidopentanol is through a nucleophilic substitution reaction using an appropriate 5-halopentanol precursor.

Reaction Principle: The bromide in 5-bromo-1-pentanol is a good leaving group, which is readily displaced by the azide anion (N₃⁻) from sodium azide in a classic Sₙ2 reaction.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-pentanol (1.0 eq). Dissolve it in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, ~1.5 eq) to the solution. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc) three times.

-

Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 5-Azidopentanol.

The Dual Reactivity of 5-Azidopentanol

The molecule's design allows for selective reaction at either end, a concept known as orthogonality.

-

The Azide Terminus (Click Chemistry): The azide group is the key to forming stable triazole linkages.

-

CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is the most common click reaction. In the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), the azide of 5-azidopentanol reacts rapidly and specifically with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1] This reaction is robust and can be performed in aqueous buffers, making it ideal for bioconjugation.[3]

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For applications in living systems where copper toxicity is a concern, SPAAC is the method of choice.[2] Here, the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst, forming the triazole linkage through ring-strain release.[6][7]

-

-

The Hydroxyl Terminus: The primary alcohol is a versatile functional group for standard organic transformations. It can be:

-

Esterified by reacting with a carboxylic acid (using Fischer esterification or coupling agents like DCC) or a more reactive acyl chloride.

-

Etherified using the Williamson ether synthesis.

-

Oxidized to 5-azidopentanal or 5-azidopentanoic acid using appropriate oxidizing agents (e.g., PCC or TEMPO).[11][12] This adds another layer of functionality for subsequent conjugation, for example, via amide bond formation.

-

Applications in Bioconjugation and Drug Development

The primary application of 5-Azidopentanol is to serve as a bridge, covalently linking two different molecules.

General Bioconjugation Workflow

A common strategy involves a two-step process:

-

Installation: Attach 5-Azidopentanol to the first molecule (Molecule A) via its hydroxyl group.

-

Conjugation: "Click" the newly installed azide onto the second molecule (Molecule B), which bears an alkyne handle.

Protocol: Labeling an Alkyne-Modified Protein

This protocol describes the labeling of a protein, which has been previously modified to contain an alkyne group (e.g., through incorporation of an unnatural amino acid), with a small molecule probe that has been pre-functionalized with 5-Azidopentanol.

Objective: To covalently attach an azide-bearing probe to an alkyne-modified protein via CuAAC.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-probe (prepared by reacting a small molecule with 5-Azidopentanol).

-

Click Catalyst Stock Solution:

-

Solution A: Copper(II) Sulfate (CuSO₄) in water.

-

Solution B: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand in water.

-

Solution C: Sodium Ascorbate in water (prepare fresh).

-

Solution D: Azide-probe in a water-miscible solvent like DMSO.

-

Methodology:

-

Protein Preparation: Prepare a solution of the alkyne-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

-

Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add Solution A (CuSO₄) and Solution B (THPTA) and mix. The ligand prevents copper precipitation and enhances reaction efficiency.

-

Initiation: To the protein solution, add the Azide-probe (Solution D) to the desired final concentration (typically a 10-50 fold molar excess over the protein).

-

Add Catalyst: Add the CuSO₄/THPTA premix to the protein/probe solution.

-

Start Reaction: Initiate the click reaction by adding the freshly prepared Sodium Ascorbate (Solution C). Gently mix. The ascorbate reduces Cu(II) to the active Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4 °C overnight.

-

Purification: Remove the excess reagents and catalyst from the labeled protein using a desalting column (e.g., PD-10) or dialysis against the appropriate storage buffer.

-

Analysis: Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight) or Mass Spectrometry (LC-MS).

Safety, Handling, and Storage

Proper handling is crucial for both safety and maintaining the integrity of the compound.

-

Safety: 5-Azidopentanol is an organic azide. While short-chain aliphatic azides are generally less shock-sensitive than other azide classes, they should still be treated as potentially energetic compounds.[13][14] Avoid heating neat material to high temperatures. Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Handle in a well-ventilated fume hood.[13]

-

Storage: For long-term stability, store 5-Azidopentanol as a solid or neat liquid at -20°C under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare aliquots in a suitable solvent and store at -20°C to minimize freeze-thaw cycles.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and reducing agents that could react with the azide or alcohol groups.[15]

References

-

PubChem. 5-Azidopentanol. National Center for Biotechnology Information. [Link]

- Safety Data Sheet. 5-Azidopentanol. (Representative, specific supplier SDS should be consulted).

-

Wikipedia. 5-Amino-1-pentanol. [Link]

-

PubChem. 5-Azidopentanal. National Center for Biotechnology Information. [Link]

- Safety Data Sheet. 5-Aminopentan-1-ol.

-

Abbexa. Bioconjugation application notes. [Link]

- Google Patents. A kind of synthetic method of 5-amino-1-pentanol.

-

IntechOpen. A Recent Concept of Importance: Click Chemistry. [Link]

-

NIH National Center for Biotechnology Information. An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. [Link]

-

Dovepress. The application of click chemistry in the synthesis of agents with anticancer activity. [Link]

-

Wikipedia. Click chemistry. [Link]

-

YouTube. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

NIH National Center for Biotechnology Information. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

NIH National Center for Biotechnology Information. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. [Link]

-

NIH National Center for Biotechnology Information. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. [Link]

-

Quora. How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra. [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products. [Link]

-

PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Azidopentanol | C5H11N3O | CID 10866358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Azido-1-pentanol | 170220-11-8 [chemicalbook.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 5-Azidopentanal | C5H9N3O | CID 14471037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Azidopentanol: Synthesis, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of 5-azidopentanol, a versatile bifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical biology, and materials science who are interested in leveraging the unique properties of this compound for their research and development endeavors. This document will delve into the synthesis, purification, key chemical properties, and detailed applications of 5-azidopentanol, with a particular focus on its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Introduction: The Utility of a Bifunctional Linker

5-Azidopentanol is a linear five-carbon chain functionalized with a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). This dual functionality is the cornerstone of its utility. The azide group serves as a chemical handle for the highly efficient and bioorthogonal click chemistry reaction, allowing for the covalent ligation to alkyne-containing molecules. Simultaneously, the hydroxyl group offers a versatile point for further chemical modification, such as esterification, etherification, or conversion to other functional groups. This unique combination makes 5-azidopentanol an invaluable tool for constructing more complex molecular architectures, tethering molecules to surfaces, and developing advanced bioconjugates.

Physicochemical Properties of 5-Azidopentanol

A thorough understanding of the physical and chemical properties of 5-azidopentanol is paramount for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 170220-11-8 | [1][2] |

| Molecular Formula | C₅H₁₁N₃O | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | General supplier information |

| Boiling Point | Not well-defined, decomposes at high temperatures | General knowledge |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO, DMF) | General knowledge |

Synthesis and Purification of 5-Azidopentanol

The most common and efficient synthesis of 5-azidopentanol involves the nucleophilic substitution of a corresponding 5-halopentanol (e.g., 5-bromopentanol or 5-chloropentanol) with an azide salt, typically sodium azide. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for solvating the azide salt and facilitating the Sₙ2 reaction.

Causality in Experimental Choices for Synthesis:

-

Choice of Halide: 5-bromopentanol is often preferred over 5-chloropentanol as bromide is a better leaving group than chloride, generally leading to faster reaction times and higher yields.

-

Solvent Selection: Polar aprotic solvents like DMF are ideal because they effectively solvate the sodium azide cation (Na⁺) while leaving the azide anion (N₃⁻) relatively "naked" and highly nucleophilic. This enhances the rate of the Sₙ2 reaction.

-

Reaction Temperature: The reaction is typically heated to increase the reaction rate. However, excessively high temperatures should be avoided to minimize the potential for side reactions and decomposition of the azide product.

-

Work-up Procedure: An aqueous work-up is necessary to remove the inorganic salts (e.g., sodium bromide) and the high-boiling solvent (DMF). Extraction with a suitable organic solvent, such as ethyl acetate or diethyl ether, allows for the isolation of the desired product.

Step-by-Step Synthesis Protocol (Representative Method):

This protocol describes the synthesis of 5-azidopentanol from 5-bromopentanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromopentanol (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃, 1.5-2.0 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate or diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 5-azidopentanol.

Purification by Column Chromatography:

The crude product is typically purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).

-

Sample Loading: Dissolve the crude 5-azidopentanol in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield pure 5-azidopentanol.

Sources

Core Physicochemical Properties of 5-Azidopentanol

An In-depth Technical Guide to the Solubility of 5-Azidopentanol in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 5-azidopentanol, a critical bifunctional linker molecule. As a compound featuring both a terminal azide for "click chemistry" applications and a hydroxyl group for further derivatization, understanding its behavior in various solvents is paramount for successful experimental design, reaction optimization, and purification processes.[1][2] This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility, offering predictive insights and a robust experimental framework for practical application.

To understand solubility, one must first understand the molecule itself. 5-Azidopentanol (C₅H₁₁N₃O) possesses a molecular weight of approximately 129.16 g/mol .[3] Its structure is key to its behavior: a five-carbon aliphatic chain provides a nonpolar backbone, while the terminal hydroxyl (-OH) and azide (-N₃) groups introduce significant polarity.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, making it highly hydrophilic.

-

Azide Group (-N₃): This is a polar functional group that can act as a hydrogen bond acceptor.

-

Pentyl Chain (C₅H₁₀): This hydrocarbon portion of the molecule is nonpolar and hydrophobic.

The solubility of 5-azidopentanol is therefore a delicate balance between the hydrophilic character of its polar functional groups and the hydrophobic nature of its carbon chain.[4]

Guiding Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] Polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents. 5-Azidopentanol, with its dual nature, exhibits nuanced behavior that can be predicted by analyzing the intermolecular forces at play.

-

In Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can also act as hydrogen bond donors and acceptors. The strong hydrogen bonding interactions between the solvent and the hydroxyl group of 5-azidopentanol lead to high solubility.[4] However, the five-carbon chain reduces its miscibility in water compared to shorter-chain alcohols like ethanol or propanol.[6]

-

In Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents have strong dipoles and can accept hydrogen bonds but cannot donate them. They readily solvate the polar ends of the 5-azidopentanol molecule, resulting in good solubility.

-

In Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. While the nonpolar pentyl chain is compatible, the highly polar hydroxyl and azide groups are not easily solvated, leading to significantly lower solubility.[4]

Qualitative Solubility Profile of 5-Azidopentanol

While precise quantitative data ( g/100 mL) is not extensively published, a reliable qualitative profile can be constructed based on the aforementioned chemical principles. The following table summarizes the expected solubility of 5-azidopentanol in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Very Soluble | Strong hydrogen bonding between the solvent and the -OH and -N₃ groups dominates.[4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance solvate the polar functional groups effectively. |

| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Sparingly Soluble | A balance of polar and nonpolar characteristics allows for moderate solvation of both ends of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble / Insoluble | The energy required to break the hydrogen bonds between 5-azidopentanol molecules is not compensated by the weak van der Waals interactions with the solvent.[4][5] |

Key Factors Influencing Solubility

The solubility of 5-azidopentanol is not static. It is influenced by several environmental and structural factors, as illustrated in the diagram below.

Caption: Factors governing the solubility of 5-azidopentanol.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the intermolecular forces in the solid solute and disrupt the solvent-solvent interactions to accommodate the solute.

-

Pressure: For liquid and solid solutes, pressure has a negligible effect on solubility.[7]

-

Purity of Solute and Solvent: Impurities can alter the polarity and intermolecular forces of the system, leading to unexpected changes in solubility.

Experimental Protocol for Determining Solubility

This protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of 5-azidopentanol in a chosen organic solvent.

Objective: To determine if 5-azidopentanol is soluble, sparingly soluble, or insoluble in a specific solvent at a target concentration.

Materials:

-

5-Azidopentanol

-

Test solvent (e.g., Hexane, Ethyl Acetate, Methanol)

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Pipettes or graduated cylinders

-

Analytical balance

Procedure:

-

Preparation of the Test System:

-

Causality: Establishing a precise starting concentration is crucial for reproducibility. A common starting point for screening is ~25 mg/mL.

-

Action: Weigh out 25 mg of 5-azidopentanol and place it into a clean, dry vial. Add 1.0 mL of the test solvent to the vial.[8]

-

-

Initial Mixing and Observation:

-

Causality: Immediate visual inspection provides a preliminary assessment of solubility before significant energy is introduced.

-

Action: Gently swirl the vial and observe. Note if the solid dissolves immediately.

-

-

Energy Input for Dissolution:

-

Causality: Many dissolution processes are kinetically slow. Vigorous mixing ensures that the system reaches equilibrium, providing a true measure of solubility rather than dissolution rate.[9]

-

Action: Tightly cap the vial and vortex the mixture vigorously for 60 seconds.

-

-

Equilibration and Final Observation:

-

Causality: Allowing the solution to stand ensures that any undissolved material settles, preventing misinterpretation of a fine suspension as a true solution.

-

Action: Let the vial stand undisturbed for at least 5 minutes.[9] Carefully observe the sample against a contrasting background.

-

Soluble: The solution is clear and transparent, with no visible solid particles.

-

Sparingly Soluble: The solution is hazy or cloudy (turbid), or a small amount of solid material has settled at the bottom.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Self-Validation (Optional Temperature Effect):

-

Causality: For sparingly soluble samples, gentle heating can confirm if the dissolution process is endothermic, which is typical for many organic solids.[5]

-

Action: If the sample was sparingly soluble, gently warm the vial in a water bath (~40-50°C). If the remaining solid dissolves, it confirms that solubility is temperature-dependent. Allow the vial to cool to room temperature to see if the solid precipitates, confirming the initial observation.

-

Safety and Handling Considerations

5-Azidopentanol, like other organic azides, should be handled with care. While it is not considered highly explosive, it is a potentially energetic compound.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handle in a well-ventilated area or a chemical fume hood.[11]

-

Avoid contact with strong oxidizing agents, strong acids, and heat, as these can lead to decomposition.[10]

-

Store in a cool, dry place away from sources of ignition.[12]

Conclusion

5-Azidopentanol is a versatile chemical tool whose utility is directly tied to its solubility. Its amphiphilic nature—possessing both polar, hydrogen-bonding functional groups and a nonpolar hydrocarbon chain—results in high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. By understanding the fundamental principles of intermolecular forces and employing systematic experimental protocols, researchers can confidently select appropriate solvent systems to optimize reactions, streamline purifications, and achieve reliable results in their drug development and bioconjugation workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10866358, 5-Azidopentanol. Retrieved from [Link]

-

Determination of Solubility Class (n.d.). An experimental procedure outline. Retrieved from [Link]

-

TSFX (n.d.). Laboratory 22: Properties of Alcohols. Retrieved from [Link]

-

Wikipedia (2023). 5-Amino-1-pentanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14471037, 5-Azidopentanal. Retrieved from [Link]

-

Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735-1740. Retrieved from [Link]

-

LibreTexts Chemistry (2023). Factors Affecting Solubility. Retrieved from [Link]

-

Scribd (n.d.). Experiment Report 2 | Alcohol | Solubility. Retrieved from [Link]

-

LibreTexts Chemistry (2019). 4.4: Solubility. Retrieved from [Link]

-

BYJU'S (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. 5-Azido-1-pentanol | 170220-11-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Azidopentanol | C5H11N3O | CID 10866358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Safety Guide to 5-Azidopentanol for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentanol (C₅H₁₁N₃O) is a bifunctional chemical reagent increasingly utilized in biochemical and pharmaceutical research. Its structure, featuring a terminal azide group and a primary alcohol, makes it a valuable building block for introducing azide moieties into molecules through various synthetic routes. The azide functionality is particularly crucial for its application in bioorthogonal chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enabling the precise labeling and tracking of biomolecules.[1][2]

However, the very feature that makes 5-Azidopentanol synthetically useful—the azido group—also imparts significant potential hazards. Organic azides are a class of energetic compounds that demand rigorous safety protocols and a deep understanding of their chemical properties to mitigate risks.[3][4] This guide provides an in-depth analysis of the safety data for 5-Azidopentanol, offering field-proven insights and detailed protocols to ensure its safe handling, storage, and use in a laboratory setting. It is designed to move beyond a standard Safety Data Sheet (SDS) by explaining the causality behind safety procedures, empowering researchers to build a culture of intrinsic safety.

Section 1: Core Hazard Analysis and Risk Assessment

A thorough understanding of the hazards associated with 5-Azidopentanol is foundational to its safe use. The risks stem primarily from the energetic nature of the azide group and the toxicological properties shared with other azido compounds.

The Azido Functional Group: Inherent Energetic Properties

Both organic and inorganic azides can be sensitive to heat, shock, friction, and pressure, potentially leading to explosive decomposition.[3][4] The stability of an organic azide is often inversely proportional to its nitrogen content. Two key principles help in assessing this risk:

-

Carbon-to-Nitrogen Ratio: A critical rule of thumb is that the total number of nitrogen atoms should not exceed the number of carbon atoms.[3] For 5-Azidopentanol (C₅H₁₁N₃O), the C/N ratio is 5/3, which is greater than one. However, a more stringent stability assessment equation is often used: (NC + NO) / NN ≥ 3 , where NC, NO, and NN are the number of carbon, oxygen, and nitrogen atoms, respectively.[3]

-

For 5-Azidopentanol: (5 + 1) / 3 = 2.

-

Since the result is less than 3, 5-Azidopentanol should be treated as a potentially energetic material that requires careful handling and should not be heated or stored in large quantities without appropriate safety measures.[3]

-

-

The "Rule of Six": This guideline suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic functional group provides sufficient dilution to render the compound relatively safe.[3] 5-Azidopentanol, with five carbons to one azide group, does not meet this criterion, further underscoring the need for caution.

Toxicological Profile

While specific toxicological data for 5-Azidopentanol is scarce, the hazards are inferred from data on sodium azide and other organic azides.[3] The azide anion is a potent toxin with an acute toxicity comparable to that of sodium cyanide.[4][5]

-

Mechanism of Toxicity: The azide ion functions by inhibiting cytochrome oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and the uptake of oxygen.[4]

-

Routes of Exposure: Exposure can occur through inhalation of vapors, dermal absorption, or ingestion.[6]

-

Symptoms of Acute Exposure: Even small amounts can cause rapid breathing, dizziness, weakness, headache, nausea, vomiting, and rapid heart rate.[3][4] Significant exposure may lead to convulsions, low blood pressure, loss of consciousness, lung injury, and potentially fatal respiratory failure.[3][6]

Physicochemical Data and Inferred Hazard Classifications

The properties of 5-Azidopentanol dictate its physical hazards and appropriate handling procedures.

| Table 1: Physicochemical Properties of 5-Azidopentanol | |

| Property | Value |

| IUPAC Name | 5-azidopentan-1-ol[7] |

| Molecular Formula | C₅H₁₁N₃O[7] |

| Molecular Weight | 129.16 g/mol [7] |

| CAS Number | 170220-11-8[7] |

| Appearance | Data not available, likely a liquid or low-melting solid |

| Computed Properties | |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1[7] |

| Hydrogen Bond Acceptor Count | 4[7] |

Based on the dual hazards of the azide group and the pentanol backbone, the following GHS classifications can be inferred.

| Table 2: Inferred GHS Hazard Classifications | |

| Hazard Class | Justification |

| Flammable Liquid (Category 3/4) | The pentanol backbone suggests flammability.[8][9] |

| Acute Toxicity (Oral, Dermal, Inhalation) | High toxicity inferred from sodium azide.[4][6] |

| Skin Corrosion/Irritation | Pentanols can cause skin irritation.[8][9] |

| Serious Eye Damage/Irritation | Pentanols are known eye irritants.[8][9] |

| Specific Target Organ Toxicity | The azide ion targets cellular respiration; pentanol can affect the central nervous system.[4][10] |

| Potential Explosive Hazard | As an organic azide, it may decompose explosively under certain conditions.[3][4] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential.

The Principle of ALARP (As Low As Reasonably Practicable)

The most effective safety measure is to minimize risk at the source.

-

Minimize Scale: Use the smallest possible quantity of 5-Azidopentanol required for the experiment.[3]

-

Dry Runs: Conduct dry runs of new procedures without the azide to identify potential safety issues.[3]

Primary Engineering Controls

-

Chemical Fume Hood: All work with 5-Azidopentanol must be performed inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[11]

-

Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.

-

Blast Shield: For reactions involving heating or scaling up beyond milligram quantities, the use of a polycarbonate blast shield in front of the apparatus is strongly recommended.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and should never be used as a substitute for robust engineering controls.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.

-

Eye and Face Protection: Chemical splash goggles are mandatory. Due to the risk of energetic decomposition, a full-face shield worn over safety goggles is required when handling the neat compound or during reaction workup.[3]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

Caption: PPE Selection Workflow for 5-Azidopentanol.

Section 3: Safe Handling, Storage, and Disposal

Strict adherence to established protocols for handling, storage, and waste management is critical.

Standard Operating Procedure for Handling

-

Preparation: Before handling, clear the fume hood of all unnecessary chemicals and equipment, especially acids, heavy metals, and halogenated solvents.[3] Ensure an emergency eyewash station and safety shower are accessible.

-

Aliquotting: Transfer the chemical from the main storage container to the reaction vessel inside the fume hood. Use compatible materials (e.g., glass, PTFE). Avoid using metal spatulas, which could cause friction or react with the azide.

-

Reaction Setup: Keep the reaction vessel open to the atmosphere or under an inert atmosphere (e.g., Nitrogen, Argon) to avoid pressure buildup, unless the reaction specifically requires a sealed system. If sealed, a pressure-relief mechanism is mandatory.

-

Heating: Avoid heating organic azides if possible. If heating is necessary, use a well-controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield. Never heat an azide-containing solution to dryness.

-

Post-Reaction: Quench any residual azide if the protocol allows before workup.

Storage Requirements

-

Temperature: Store below room temperature in a cool, dry place.[3] Some suppliers recommend storage at -20°C.

-

Incompatibilities: Store away from sources of heat, light, pressure, and shock.[3] Crucially, ensure segregation from incompatible materials, including:

-

Containers: Keep containers tightly closed and upright to prevent leakage.[10]

Waste Management and Decontamination

-

Dedicated Waste Stream: All azide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[3]

-

Avoid Mixing: Never mix azide waste with other waste streams. In particular, avoid mixing with acidic waste or waste containing heavy metals.

-

Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[12]

-

Decontamination: Clean any contaminated glassware or surfaces thoroughly. A common decontamination procedure involves rinsing with a solution that can destroy the azide, but this should only be done following a validated institutional protocol.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Accidental Release and Spill Cleanup

Caption: Step-by-Step Spill Response Protocol.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

-

Control Vapors and Ignition Sources: Ensure the spill occurs in a fume hood if possible. Remove all sources of ignition (e.g., hot plates, electrical equipment).[10][13]

-

Don PPE: Before re-entering the area, don the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary for large spills.

-

Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels.

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled container for azide waste. Use non-sparking tools for this process.

-

Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

-

Disposal: Seal the waste container and arrange for pickup by your institution's hazardous waste management group.

First-Aid Measures

Immediate action is crucial. Always show the Safety Data Sheet to the attending physician.[10]

| Table 3: First-Aid Procedures for 5-Azidopentanol Exposure | |

| Route of Exposure | First-Aid Protocol |

| Inhalation | Move the person to fresh air at once.[10][14] If breathing has stopped, perform artificial respiration (if trained). Seek immediate medical attention.[14] |

| Skin Contact | Immediately remove all contaminated clothing.[15] Flush the affected skin with copious amounts of running water for at least 15 minutes.[4][16] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14][16] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[14] |

Fire-Fighting Protocol

In the event of a fire, the primary concerns are the flammability of the solvent and the potential for explosive decomposition of the azide.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][10]

-

Specific Hazards: Containers may explode when heated.[8] The fire can release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11] Vapors can form explosive mixtures with air and travel to an ignition source.[8]

-

Advice for Firefighters: Evacuate the area. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10] Use a water spray to cool unopened containers and prevent pressure buildup and rupture.[10]

Conclusion

5-Azidopentanol is a valuable tool for chemical synthesis and drug discovery, but its utility is matched by its potential hazards. As an energetic and toxic compound, it demands the highest level of respect and care. By understanding the underlying principles of its reactivity and toxicity, implementing robust engineering controls, and adhering strictly to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10866358, 5-Azidopentanol. Available at: [Link]

-

University of Toronto, Environmental Health & Safety. Azides Safety Information. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14471037, 5-Azidopentanal. Available at: [Link]

-

Gijsen, L., van Gorp, F., Van der Heyden, J., Verplaetse, R., & Tytgat, J. (2019). Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography. Journal of analytical toxicology, 43(1), 59-65. Available at: [Link]

-

Demir, F., & Aktaş, A. (2021). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ChemistrySelect, 6(32), 8233-8246. Available at: [Link]

-

University of Pennsylvania, Environmental Health and Radiation Safety (2024). Fact Sheet: Sodium Azide. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC), NIOSH. First Aid Procedures for Chemical Hazards. Available at: [Link]

-

OSHA. Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

-

ReachOnline. SECTION 5: Firefighting measures. Available at: [Link]

-

Ministry of Health, Saudi Arabia (2019). First Aid - Chemical Poisoning. Available at: [Link]

-

SDS-EU (2025). SDS Section 5 – Firefighting Measures. Available at: [Link]

-

Hibiscus PLC (2019). GHS Safety Data Sheets Explained: Section 5. Available at: [Link]

-

St John Ambulance. Chemical Burns First Aid. Available at: [Link]

-

TRADESAFE (2024). First Aid Treatment Steps for Chemical Safety. Available at: [Link]

-

Hesperian Health Guides (2024). First aid for chemicals. Available at: [Link]

-

Beier, P. (2019). Synthesis, Stability, and Reactivity of Azidofluoroalkanes. Synform, 2019(09), A139-A141. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Stability, and Reactivity of Azidofluoroalkanes - SYNFORM - Thieme Chemistry [thieme.de]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. research.wayne.edu [research.wayne.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]

- 7. 5-Azidopentanol | C5H11N3O | CID 10866358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.fr [fishersci.fr]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. trdsf.com [trdsf.com]

- 16. en.hesperian.org [en.hesperian.org]

The Versatile Connector: A Technical Guide to 5-Azidopentanol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently join molecular fragments is paramount. This guide provides an in-depth technical exploration of 5-Azidopentanol, a bifunctional linker that has become a valuable tool in the "click chemistry" toolbox. We will delve into the core principles of its application in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Understanding 5-Azidopentanol: A Bridge Between Molecules

5-Azidopentanol is a linear molecule featuring a terminal azide group (-N₃) and a primary hydroxyl group (-OH) separated by a five-carbon aliphatic chain. This dual functionality is the key to its versatility. The azide group serves as a highly specific reactant in click chemistry, while the hydroxyl group offers a convenient handle for further chemical modification or attachment to other molecules.

Physicochemical Properties of 5-Azidopentanol

A clear understanding of the physical and chemical properties of 5-Azidopentanol is crucial for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 170220-11-8 | [1][2][3] |

| Molecular Formula | C₅H₁₁N₃O | [1][2][3] |

| Molecular Weight | 129.16 g/mol | [1][2][3] |

| IUPAC Name | 5-azidopentan-1-ol | [2][3] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C | [1] |

The presence of both a polar hydroxyl group and a moderately nonpolar carbon chain gives 5-Azidopentanol solubility in a range of solvents, a critical consideration for reaction setup.

The Core of Click Chemistry: Azide-Alkyne Cycloaddition

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. 5-Azidopentanol serves as the azide-containing component in this powerful ligation strategy. There are two primary variants of this reaction, each with distinct advantages and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for many bioconjugation applications due to its efficiency and specificity.[4] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole.[4]

Causality Behind the Components:

-

Copper(I) Catalyst: The Cu(I) ion is essential for catalysis. It coordinates with the terminal alkyne, lowering the activation energy of the cycloaddition.

-

Reducing Agent (e.g., Sodium Ascorbate): Copper(I) is susceptible to oxidation to the inactive copper(II) state. A reducing agent is continuously required to regenerate the active Cu(I) catalyst.[5][6]

-

Copper-chelating Ligand (e.g., THPTA): In biological applications, free copper ions can be toxic and cause oxidative damage to biomolecules. A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilizes the Cu(I) oxidation state, enhances reaction rates, and protects sensitive biological samples.[5][7]

Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product.

Causality Behind the Reagents:

-

Strained Alkyne (e.g., DBCO): The high degree of ring strain in molecules like DBCO makes the alkyne highly reactive towards azides. This inherent reactivity obviates the need for a catalyst.

-

Bioorthogonality: Both the azide and the strained alkyne are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity.

Caption: Workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing 5-Azidopentanol in click chemistry. Optimization may be necessary depending on the specific substrates and experimental context.

Protocol for CuAAC Bioconjugation with 5-Azidopentanol

This protocol describes the conjugation of an alkyne-modified biomolecule to 5-Azidopentanol.

Materials:

-

5-Azidopentanol

-

Alkyne-functionalized biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassing equipment (e.g., nitrogen or argon gas)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 5-Azidopentanol in a suitable solvent (e.g., DMSO or water).

-

Dissolve the alkyne-functionalized biomolecule in PBS buffer to a desired concentration.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water). The sodium ascorbate solution should be made immediately before use to ensure its reducing activity.[7]

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized biomolecule and 5-Azidopentanol. A slight molar excess of 5-Azidopentanol is often used.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule from oxidative damage.[7] Let this mixture stand for a few minutes.

-

Add the catalyst premix to the solution containing the alkyne and azide.

-

Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or HPLC.[7]

-

-

Purification:

-

Upon completion, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

-

Protocol for SPAAC Labeling in a Biological System

This protocol provides a general guideline for labeling azide-modified biomolecules in a cellular context with a DBCO-functionalized probe.

Materials:

-

Cells or biological sample containing biomolecules modified with an azide group (e.g., via metabolic labeling with an azido-sugar).

-

DBCO-functionalized probe (e.g., DBCO-fluorophore).

-

Phosphate-buffered saline (PBS), pH 7.4.

Step-by-Step Methodology:

-

Cell Preparation:

-

Prepare your azide-labeled biological sample. For cell labeling, this may involve incubating cells with an azido-sugar to metabolically incorporate azide groups into cell-surface glycans.

-

Wash the cells with PBS to remove any unincorporated azide precursors.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-functionalized probe in a biocompatible solvent like DMSO.

-

Add the DBCO probe to the cell suspension or biological sample. The final concentration of the probe will depend on the specific application and should be optimized.

-

Incubate the reaction at a physiologically relevant temperature (e.g., 37°C) for 30 minutes to 2 hours.

-

-

Washing and Analysis:

-

After incubation, wash the cells or sample with PBS to remove any unreacted DBCO probe.

-

The labeled sample is now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

-

Safety and Handling of 5-Azidopentanol

As with all chemical reagents, proper safety precautions must be observed when handling 5-Azidopentanol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Organic azides can be energetic compounds; avoid heating or subjecting them to shock.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: Enabling Innovation in Bioconjugation

5-Azidopentanol stands as a testament to the power of click chemistry in simplifying the creation of complex molecular architectures. Its bifunctional nature provides a reliable and versatile platform for researchers in drug discovery, diagnostics, and materials science. By understanding the underlying principles of CuAAC and SPAAC and adhering to robust experimental protocols, scientists can effectively leverage 5-Azidopentanol to forge novel conjugates and push the boundaries of scientific innovation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10866358, 5-Azidopentanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14471037, 5-Azidopentanal. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, Issue 4, pp. 153–162). John Wiley & Sons, Inc. [Link]

-

BASF. Safety Data Sheet. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. Journal of the American Chemical Society, 133(44), 17570–17573. [Link]

-

YouTube. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of chemical research, 44(9), 666–676. [Link]

-

Scheck, R. A., & Francis, M. B. (2010). Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. Current protocols in chemical biology, 2(1), 179–192. [Link]

Sources

- 1. carbosynusa.com [carbosynusa.com]

- 2. 5-Azido-1-pentanol 95% | CAS: 170220-11-8 | AChemBlock [achemblock.com]

- 3. 5-Azidopentanol | C5H11N3O | CID 10866358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioconjugation application notes [bionordika.fi]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Applications of 5-Azidopentanol in Bioconjugation

Abstract

5-Azidopentanol has emerged as a pivotal heterobifunctional linker in the field of bioconjugation, prized for its versatility and precise reactivity. This guide provides an in-depth exploration of its core applications, grounded in the principles of modern chemical biology. We will dissect the strategic advantages conferred by its C5 alkyl chain and dual functionality—a terminal azide for "click" chemistry and a primary alcohol for further derivatization. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable, field-tested protocols for its application in areas such as PROTAC and ADC development, metabolic labeling, and surface functionalization.

The Molecular Advantage: Understanding 5-Azidopentanol

At the heart of modern bioconjugation is the need for molecular tools that offer both stability and highly specific reactivity. 5-Azidopentanol fulfills this need through its elegant and simple structure: a five-carbon chain terminating in a hydroxyl group at one end and an azide group at the other.

Core Chemical Attributes

-

Azide Group (–N₃): This functional group is the cornerstone of its utility. The azide is a bioorthogonal handle, meaning it is chemically inert within complex biological systems, avoiding unwanted side reactions with the vast array of functional groups present in proteins, nucleic acids, and lipids.[1][2] Its primary role is to participate in highly specific ligation reactions, most notably the azide-alkyne cycloadditions.

-

Hydroxyl Group (–OH): The primary alcohol provides a versatile point for subsequent chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This allows for the attachment of 5-Azidopentanol to a wide variety of molecules or surfaces as a precursor to introducing the azide handle.

-

The C5 Linker: The five-carbon aliphatic chain provides critical spatial separation between the two functional ends. This linker length is often optimal for reducing steric hindrance between conjugated biomolecules, ensuring that their native conformation and function are preserved.[3] Furthermore, the hydrophilicity of the pentanol backbone can improve the solubility and reduce aggregation of the resulting bioconjugates, a crucial factor in drug development.[]

Synthesis Overview

While commercially available, understanding the synthesis of 5-Azidopentanol provides insight into its purity and handling. A common laboratory-scale synthesis involves a two-step process starting from 5-halopentan-1-ol (e.g., 5-bromo-1-pentanol). The halide is displaced by sodium azide in a nucleophilic substitution reaction, typically in a polar aprotic solvent like DMF, to yield 5-Azidopentanol. Alternative routes can be designed from other precursors, but this method is generally efficient and high-yielding.[5][6]

The Engine of Bioconjugation: Azide-Alkyne Click Chemistry

The true power of the azide group is unleashed in the context of "click chemistry"—a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7] For 5-Azidopentanol, two primary cycloaddition reactions are paramount.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, uniting an azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9] This reaction boasts an enormous rate acceleration compared to the uncatalyzed version and is insensitive to aqueous conditions over a wide pH range (4-12), making it ideal for many bioconjugation applications.[8][10]

Mechanism Insight: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9][11] The copper ion coordinates with the alkyne, activating it for cycloaddition with the azide.[] To prevent copper-mediated damage to biomolecules and improve reaction efficiency, a stabilizing ligand such as THPTA or TBTA is often included.[11][13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)